molecular formula C18H19N3O4S B2525159 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-51-5

4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No.: B2525159
CAS No.: 902579-51-5
M. Wt: 373.43
InChI Key: RWMUAMGKWKNBKR-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethoxyphenyl and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs. The choice of solvents and catalysts is also crucial in industrial settings to ensure environmental and economic feasibility .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinazoline core .

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is unique due to its specific quinazoline core and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

902579-51-5

Molecular Formula

C18H19N3O4S

Molecular Weight

373.43

IUPAC Name

4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26)

InChI Key

RWMUAMGKWKNBKR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC

solubility

not available

Origin of Product

United States

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